ethyl[(1-methyl-1H-imidazol-5-yl)methyl]amine
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Overview
Description
“Ethyl[(1-methyl-1H-imidazol-5-yl)methyl]amine” is a chemical compound with the CAS Number: 1493547-84-4 . It has a molecular weight of 139.2 . The IUPAC name for this compound is N-[(1-methyl-1H-imidazol-5-yl)methyl]ethanamine . It is a liquid at room temperature .
Synthesis Analysis
Imidazole, the core structure in this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole was first synthesized by glyoxal and ammonia . There are various synthetic routes for imidazole and its derived products .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13N3/c1-3-8-4-7-5-9-6-10(7)2/h5-6,8H,3-4H2,1-2H3 . This indicates the molecular structure of the compound.
Chemical Reactions Analysis
Imidazole, the core structure in this compound, is amphoteric in nature, showing both acidic and basic properties . It is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .
Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 139.2 . It is highly soluble in water and other polar solvents .
Scientific Research Applications
Synthesis and Transformation
- Ethyl[(1-methyl-1H-imidazol-5-yl)methyl]amine and its derivatives have been utilized in various synthetic and transformation processes. One example is the preparation of 1H-imidazole 3-oxides from amino acid esters, highlighting its role in synthesizing optically active compounds with potential applications in medicinal chemistry and drug synthesis (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).
Ionic Liquid Synthesis
- The compound has been used in the synthesis of novel ionic liquids. For instance, a new ionic liquid incorporating 1-methyl-3-(2-[2-(1-methyl-1H-imidazol-3-ium-3-yl)ethyloxy]ethyl)-1H-imidazol-3-ium dinitrite was synthesized, demonstrating its utility in creating novel reagents for chemical transformations (Eshghi, Bakavoli, & Ghasemzadeh, 2015).
Corrosion Inhibition
- This compound derivatives have shown potential as corrosion inhibitors. For example, 1-(2-ethylamino)-2-methylimidazoline, a related compound, demonstrated effectiveness in inhibiting corrosion in certain metal surfaces, suggesting applications in industrial maintenance and material science (Cruz, Martinez, Genescà, & García-Ochoa, 2004).
Chemical Synthesis and Characterization
- This chemical entity has been instrumental in the synthesis and characterization of various novel compounds. For example, its derivatives have been used in the synthesis of bis(2-(1-ethyl-1H-imidazol-4-yl)acetate) copper(II), which are important for understanding the properties and structures of copper complexes (Banerjee et al., 2013).
Biological Activity Studies
- Compounds derived from this compound have been explored for their biological activities. For instance, some derivatives have been evaluated for their potential as antineoplastic and antifilarial agents, indicating their relevance in pharmacological research and drug discovery (Ram et al., 1992).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl[(1-methyl-1H-imidazol-5-yl)methyl]amine is a heterocyclic compound that has gained significant interest due to its diverse biological properties .
Mode of Action
It is known that imidazole derivatives interact with their targets in a variety of ways, leading to a broad range of chemical and biological properties . For instance, they can act as enzyme substrates, providing insights into enzyme specificity.
Biochemical Pathways
This compound may affect various biochemical pathways due to its broad range of biological activities . For instance, one product similar to our compound, 1-methylhistamine, is a product of histamine 1-methyltransferase in the pathway of histidine metabolism .
Pharmacokinetics
Result of Action
It is known that imidazole derivatives can exhibit a range of biological activities, including antibacterial, antifungal, and antiviral effects .
Action Environment
It is known that the compound is highly soluble in water and other polar solvents , which suggests that its action could be influenced by the polarity of its environment.
Biochemical Analysis
Biochemical Properties
Imidazole derivatives, to which this compound belongs, are known to interact with a variety of enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways, depending on the specific nature of the interaction and the biomolecules involved .
Cellular Effects
Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that Ethyl[(1-methyl-1H-imidazol-5-yl)methyl]amine may also have significant effects on cellular function.
Molecular Mechanism
Imidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[(3-methylimidazol-4-yl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-8-4-7-5-9-6-10(7)2/h5-6,8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPWHYQARUMITO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CN=CN1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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